molecular formula C14H9Cl2NO2 B2464659 2,4-dichloro-N-(3-formylphenyl)benzamide CAS No. 568543-69-1

2,4-dichloro-N-(3-formylphenyl)benzamide

Cat. No.: B2464659
CAS No.: 568543-69-1
M. Wt: 294.13
InChI Key: NRMAEFLPESWJAK-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Pharmaceutical Science and Drug Discovery

The benzamide scaffold is a privileged structure in pharmaceutical science, forming the backbone of numerous approved drugs and clinical candidates. Its importance stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological macromolecules like enzymes and receptors. The inherent stability and synthetic accessibility of the benzamide linkage further contribute to its widespread use in drug design.

Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to:

Anticancer: Many benzamide-containing compounds have been investigated as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases. nih.govresearchgate.net

Anti-inflammatory: The benzamide structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other agents targeting inflammatory pathways.

Antimicrobial: A significant number of benzamide derivatives have shown potent activity against a range of bacterial and fungal pathogens. nanobioletters.com

Antidiabetic: More recent research has explored the potential of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes. nih.gov

Antiviral and Other Activities: The therapeutic reach of benzamides also extends to antiviral, antiplatelet, and neuroleptic applications.

This broad spectrum of activity underscores the value of the benzamide scaffold as a starting point for the development of new medicines.

Overview of Formylphenyl Benzamide Derivatives in Contemporary Academic Research

The incorporation of a formylphenyl group into a benzamide structure introduces a reactive aldehyde functionality. This feature can be exploited in several ways in medicinal chemistry. The formyl group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its target. Furthermore, it can serve as a synthetic handle for further structural modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Research into formylphenyl benzamide derivatives, while not as extensive as for other substituted benzamides, has explored their potential in various therapeutic areas. The aldehyde group can be a key pharmacophoric element or a precursor to other functional groups that may impart specific biological activities. For instance, the formyl group can be converted into an oxime, hydrazone, or Schiff base, leading to new derivatives with potentially altered pharmacological profiles.

Research Rationale for 2,4-dichloro-N-(3-formylphenyl)benzamide Investigation

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the known properties of its constituent parts.

The 2,4-dichloro substitution on the benzoyl ring is a common feature in medicinal chemistry. The presence of chlorine atoms can significantly impact the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and electronic character. These changes can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target. Dichlorinated benzamide derivatives have been explored for various applications, including as antimicrobial and anticancer agents. mdpi.comnih.govnih.gov

The 3-formylphenyl moiety provides a site for potential interaction with biological targets and a point for synthetic elaboration, as discussed previously. The combination of these two structural features in a single molecule, "this compound," presents an interesting candidate for screening in various biological assays. The rationale for its investigation would likely be based on the hypothesis that the unique combination of the dichlorinated benzoyl ring and the formyl-substituted aniline (B41778) could lead to novel or enhanced biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₉Cl₂NO₂
Molecular Weight 294.13 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-(3-formylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-10-4-5-12(13(16)7-10)14(19)17-11-3-1-2-9(6-11)8-18/h1-8H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMAEFLPESWJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Advanced Computational Investigations of 2,4 Dichloro N 3 Formylphenyl Benzamide

In Silico Design Principles and Ligand-Based Approaches

The design of novel benzamide (B126) derivatives, including 2,4-dichloro-N-(3-formylphenyl)benzamide, would typically begin with in silico ligand-based drug design (LBDD) methods. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. LBDD relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): A primary LBDD technique where a mathematical relationship is established between the chemical structures of a series of compounds and their biological activities. For a series of benzamide analogues, a QSAR model could be developed to predict the activity of this compound based on its specific physicochemical properties and structural features (descriptors).

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. A pharmacophore model built from a set of known active benzamides could be used to assess the potential of this compound to fit the required spatial arrangement of features.

3D-Similarity Searching: This method involves screening virtual libraries of compounds to find molecules that are structurally similar to a known active template. The structural uniqueness of the 2,4-dichloro and 3-formylphenyl substitutions would be key parameters in such a search.

Without a dataset of biologically active compounds that includes this compound, the application of these principles remains hypothetical.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. For this compound, DFT calculations would be employed to elucidate its electronic structure, stability, and reactivity.

Typical parameters derived from QM calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule by finding the lowest energy state. This includes bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. The MEP surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with a biological receptor.

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and intramolecular interactions, which provides insight into the stability arising from conjugation and hyperconjugation effects within the molecule.

The table below illustrates the kind of data that would be generated from such a study.

ParameterHypothetical Data from DFT CalculationSignificance
HOMO EnergyValue in eVIndicates the ability to donate an electron; related to reactivity with electrophiles.
LUMO EnergyValue in eVIndicates the ability to accept an electron; related to reactivity with nucleophiles.
HOMO-LUMO Gap (ΔE)Value in eVReflects the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Dipole MomentValue in DebyeMeasures the overall polarity of the molecule, influencing its solubility and binding interactions.
Molecular Electrostatic PotentialColor-coded mapVisualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions.

Note: The table contains placeholder text as no specific experimental or computational data for this compound could be found in the searched literature.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method estimates the binding affinity and analyzes the interactions at the atomic level.

For this compound, a molecular docking study would involve:

Preparation of the Ligand: The 3D structure of the compound, optimized through QM calculations, would be prepared.

Selection and Preparation of a Receptor: A biologically relevant protein target would be chosen. The protein's structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor, and various conformations and orientations would be sampled.

Analysis of Results: The results are typically ranked by a scoring function that estimates the binding free energy (ΔG). The best-scoring poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the receptor's active site.

A hypothetical data table summarizing docking results is shown below.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
e.g., Kinase AValuee.g., Lys72, Asp184e.g., Hydrogen Bond, Hydrophobic
e.g., Protease BValuee.g., Phe41, Trp215e.g., Pi-Pi Stacking, Van der Waals

Note: This table is illustrative. No specific molecular docking studies for this compound have been identified.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, both alone in solution and in complex with a protein, would offer a deeper understanding of its conformational flexibility and the stability of its binding mode.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the system over the simulation time. A stable RMSD for the protein-ligand complex suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and receptor over time, indicating the stability of these key interactions.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

The following table represents typical data derived from an MD simulation analysis.

Analysis MetricHypothetical ResultInterpretation
RMSD of LigandPlot over time (ns)A low and stable RMSD value would indicate the ligand is stably bound in the active site.
RMSF of ProteinPlot per residueWould show which amino acid residues have the most movement upon ligand binding.
Hydrogen Bond OccupancyPercentageA high occupancy percentage for a specific hydrogen bond indicates its stability and importance for binding.

Note: This table is a template for potential findings. No specific MD simulation data for this compound is currently available in the literature.

Structure Activity Relationship Sar Studies of 2,4 Dichloro N 3 Formylphenyl Benzamide Derivatives

Identification of Pharmacophoric Features for Biological Efficacy

The biological efficacy of benzamide (B126) derivatives is intrinsically linked to their pharmacophoric features—the spatial arrangement of essential atoms and groups that interact with a biological target. For the 2,4-dichloro-N-(3-formylphenyl)benzamide scaffold, several key pharmacophoric elements can be identified based on analogous structures.

Key pharmacophoric features likely include:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The carbonyl oxygen (C=O).

Two aromatic regions: The dichlorinated phenyl ring and the formyl-substituted phenyl ring, which can engage in hydrophobic and π-π stacking interactions.

An additional hydrogen bond acceptor: The formyl group's oxygen atom.

Halogen atoms: The chlorine atoms can participate in halogen bonding and influence the electronic properties of the aromatic ring.

Consensus-based pharmacophore mapping of related N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides has highlighted the importance of such features in determining antimicrobial activity. nih.gov

Influence of Halogen Substitution on Benzamide Derivative Activity

The presence and positioning of halogen atoms on the benzamide scaffold can significantly modulate the biological activity of the molecule. In this compound, the two chlorine atoms on the phenyl ring are expected to have a profound impact on its physicochemical properties and, consequently, its biological efficacy.

Halogen substituents are known to influence:

Lipophilicity: Chlorine atoms increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.

Electronic Effects: As electron-withdrawing groups, chlorine atoms can alter the electron density of the aromatic ring and the acidity of the amide proton, potentially influencing binding interactions.

Steric Profile: The size of the chlorine atoms can dictate the preferred conformation of the molecule and its fit within a binding site.

Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of the compound.

Compound SeriesKey Finding Regarding Halogen SubstitutionReference
Imidazo[1,2-a]pyrimidine-2-carboxamidesThe 2,4-dichlorophenyl group was crucial for potent DPP4 inhibition. nih.gov
N-substituted benzamidesA chlorine atom on the phenyl ring led to a decrease in anti-proliferative activity. nih.gov

Role of the Formylphenyl Substituent in Ligand-Target Interactions

The 3-formylphenyl group of this compound introduces a key functional group that can significantly influence its interaction with biological targets. The formyl group (-CHO) is a polar, hydrogen-bond accepting moiety that can participate in specific, directed interactions within a receptor's binding site.

The potential roles of the formylphenyl substituent include:

Hydrogen Bonding: The oxygen atom of the formyl group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein.

Dipole-Dipole Interactions: The polar nature of the formyl group can lead to favorable dipole-dipole interactions.

Metabolic Handle: The aldehyde functionality could be a site for metabolic transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, which would significantly alter the properties of the molecule.

In studies of formyl peptide receptors, the N-formyl group is essential for both ligand binding and biological activity. nih.govnih.gov While the formyl group in this compound is on the N-phenyl ring and not directly attached to the amide nitrogen, this highlights the general importance of the formyl moiety in molecular recognition. The positioning of the formyl group at the meta-position (position 3) of the N-phenyl ring is also significant, as it directs its interaction capabilities to a specific region of space relative to the rest of the molecule.

Structure-Activity Relationships of Diverse N-Aryl Moiety Modifications

Modifications to the N-aryl moiety of benzamide derivatives are a common strategy in medicinal chemistry to explore and optimize biological activity. By systematically altering the substituents on the N-phenyl ring, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.

For the this compound scaffold, modifications to the N-aryl ring could involve:

Positional Isomerism: Moving the formyl group to the ortho or para position would likely have a significant impact on activity by altering the geometry of interaction with the target.

Substitution with other groups: Replacing the formyl group with other substituents of varying size, polarity, and electronic character (e.g., methyl, methoxy, nitro, cyano) would help to map the binding site.

Disubstitution: Introducing a second substituent on the N-phenyl ring could lead to enhanced potency or selectivity.

In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, derivatives with a 3,5-bis(trifluoromethyl)phenyl or a 2-chloro-5-(trifluoromethyl)phenyl N-aryl moiety showed potent activity against methicillin-resistant Staphylococcus aureus. nih.gov This demonstrates that electron-withdrawing groups and specific substitution patterns on the N-aryl ring are critical for the biological activity of this class of compounds. For N-phenylbenzamides with antimicrobial activity, a hydrophobic group at the meta position of the N-phenyl ring was found to be desirable for activity against Gram-negative bacteria. nih.gov

Compound SeriesKey Finding Regarding N-Aryl ModificationsReference
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamidesElectron-withdrawing substituents on the N-aryl ring were important for antistaphylococcal activity. nih.gov
N-phenylbenzamidesA hydrophobic substituent at the meta position of the N-phenyl ring was favorable for activity against Gram-negative bacteria. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds and to gain insight into the structural features that are important for efficacy.

While no specific QSAR studies on this compound were identified, QSAR analyses of related N-phenylbenzamides and substituted benzamides have provided valuable insights. nih.govnih.gov For a series of N-phenylbenzamides with antimicrobial activity, DFT-based QSAR revealed that molecular weight and total energy were significant contributors to activity. nih.gov Furthermore, the electrophilicity index was important for activity against Gram-positive bacteria, suggesting the dominance of electrostatic interactions, while molar refractivity and logP were key for activity against Gram-negative bacteria, indicating the importance of steric and hydrophobic interactions. nih.gov

A typical QSAR study on a series of 2,4-dichloro-N-(substituted-phenyl)benzamide derivatives would involve:

Data Set Collection: Synthesizing a series of analogs with diverse substituents on the N-phenyl ring and measuring their biological activity.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., steric, electronic, hydrophobic, topological).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its statistical significance and predictive power.

The resulting QSAR model could then be used to predict the activity of this compound and to guide the design of more potent analogs. For example, the model might indicate that increasing the electron-withdrawing character of the substituent on the N-phenyl ring would lead to higher activity.

Mechanistic Research and Biological Target Identification for 2,4 Dichloro N 3 Formylphenyl Benzamide

Elucidation of Molecular Mechanisms in Pre-clinical Models

No studies detailing the molecular mechanisms of action for 2,4-dichloro-N-(3-formylphenyl)benzamide in any pre-clinical models were identified. Research on structurally related benzamide (B126) compounds explores a range of activities, from antiprotozoal to antischistosomal effects, but these findings cannot be specifically attributed to the title compound.

Characterization of Specific Biological Targets

There is no available information characterizing the specific biological targets of this compound.

Enzyme Inhibition Potentials

No data was found regarding the inhibitory potential of this compound against the following enzymes:

α-glucosidase

α-amylase

carbonic anhydrase

acetylcholinesterase

MurC

MurD

While other dichlorinated benzamide or sulfamoylbenzoic acid derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase or carbonic anhydrase, no such studies have been published for this compound.

Receptor Binding Affinities

Specific data on the receptor binding affinities of this compound, including for the peroxisome proliferator-activated receptor-gamma (PPARγ), are not available in the current body of scientific literature. Studies on other complex substituted benzamides and sulfonamides have shown interaction with PPARγ, but this cannot be extrapolated to the specific compound .

Modulation of Cellular Signaling Pathways

No research has been published that investigates the modulation of any cellular signaling pathways by this compound.

In Vitro and Ex Vivo Pharmacological Investigations

A thorough search yielded no records of in vitro or ex vivo pharmacological investigations undertaken for this compound. While the synthesis of various substituted N-phenylbenzamides and their general biological activities (e.g., insecticidal, fungicidal, antiparasitic) have been described, specific pharmacological profiling for this compound is absent from these studies.

Derivatives and Analogues of 2,4 Dichloro N 3 Formylphenyl Benzamide: Advanced Research Directions

Rational Design and Synthesis of Novel Benzamide (B126) Derivatives

The rational design of novel benzamide derivatives is a cornerstone of modern drug discovery, aiming to improve potency, selectivity, and pharmacokinetic profiles. This approach often begins with a known active compound, or "lead," and uses computational and structural data to guide the synthesis of more effective analogues. Strategies such as structure-based drug design and ligand-based design are employed to predict how modifications to the molecular structure will affect its interaction with a biological target. rsc.orgnih.gov

The synthesis of these rationally designed compounds involves multi-step chemical processes. A common approach is the reaction of a substituted benzoyl chloride with a corresponding amine. ontosight.ainih.gov For instance, the synthesis of various N-substituted benzamides can be achieved by first preparing an activated carboxylic acid, such as an acyl chloride, which is then reacted with a diverse range of primary or secondary amines to form the final amide product. nih.govresearchgate.net The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Table 1: Synthetic Strategies for Novel Benzamide Derivatives
Synthetic StrategyKey ReactantsDescriptionReference
Amide CouplingSubstituted Benzoic Acid, Substituted Aniline (B41778)The carboxylic acid is activated (e.g., as an acyl chloride) and then reacted with an aniline in the presence of a base to form the amide bond. This is a versatile and widely used method. nih.govresearchgate.net
Multi-step Synthesis from Core FragmentsSimple aromatic precursors (e.g., 2-nitroaniline, 1-fluoro-2-nitrobenzene)Complex aniline or benzoic acid fragments are built up through several synthetic steps before the final amide coupling reaction. This allows for the introduction of diverse functional groups. researchgate.net
Cyclization and Aminolysis ReactionsEsterified precursors, Cyanides, HydroxylamineUsed for creating more complex heterocyclic systems attached to the benzamide core, such as 1,2,4-oxadiazoles, followed by aminolysis to form the final amide. mdpi.comnih.gov

Scaffold Diversity and Bioisosteric Approaches

To explore new chemical space and overcome limitations of existing compounds, such as metabolic instability or toxicity, researchers employ strategies of scaffold diversity and bioisosteric replacement. wikipedia.orgresearchgate.net Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit a similar biological response. wikipedia.org Exchanging one functional group for a bioisostere can significantly alter a molecule's properties while retaining its core binding interactions. researchgate.net

In the context of benzamides, the amide bond itself is a frequent target for bioisosteric replacement. nih.govresearchgate.net While crucial for the activity of many benzamides, the amide group can be susceptible to hydrolysis by metabolic enzymes. hyphadiscovery.com Replacing the amide with groups that mimic its hydrogen bonding and geometric properties but possess greater metabolic stability is a key objective. nih.govu-tokyo.ac.jp Non-classical bioisosteres, such as triazole rings, have been successfully used to replace the amide linkage, preserving planar geometry and hydrogen bond donor/acceptor features while increasing lipophilicity. nih.gov

Scaffold hopping is a more dramatic approach to achieving diversity, where the central molecular core (scaffold) is replaced with a structurally different one that maintains a similar 3D arrangement of key functional groups. researchgate.net This can lead to the discovery of entirely new classes of compounds with improved properties or novel intellectual property. researchgate.net

Table 2: Common Bioisosteric Replacements for the Amide Group in Benzamides
BioisostereKey Features and Rationale for UseReference
ThioamideReplaces the carbonyl oxygen with sulfur. Has a weaker hydrogen bond acceptor (HBA) but a stronger hydrogen bond donor (HBD) property compared to the amide. Often retains or enhances biological activity. nih.govhyphadiscovery.com
SelenoamideReplaces carbonyl oxygen with selenium. Can show potent biological activity, sometimes exceeding that of the corresponding amide or thioamide. nih.gov
1,2,4-OxadiazoleA heterocyclic ring that acts as a rigid mimic of the trans-amide bond geometry. Often used to improve metabolic stability and other pharmacokinetic properties. mdpi.commdpi.com
TriazoleA non-classical bioisostere that preserves planar geometry and hydrogen bonding features. It is significantly more lipophilic than the amide group. nih.gov
EsterA classical bioisostere that can reveal the importance of the amide N-H group for activity. Typically more metabolically labile than amides. nih.gov
SulfonamideOffers a different geometry and electronic profile compared to the amide. Often explored when seeking alternative binding modes or improved properties. nih.gov

X-ray Crystallography and Cryo-EM Studies of Ligand-Protein Complexes

Understanding the precise three-dimensional interactions between a compound and its protein target is fundamental for structure-based drug design. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the leading techniques for determining high-resolution structures of ligand-protein complexes. frontiersin.orgnih.gov

X-ray crystallography requires the compound to be co-crystallized with its target protein. The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov This information reveals the exact binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. nih.govresearchgate.net Studies on benzanilide (B160483) structures closely related to 2,4-dichloro-N-(3-formylphenyl)benzamide have provided detailed conformational data, such as the planarity of the amide unit and the dihedral angles between the aromatic rings. nih.govnih.gov For example, in the crystal structure of 2,4-dichloro-N-thiazol-2-yl-benzamide, intermolecular N—H⋯N hydrogen bonds link molecules into dimers, and π–π interactions are observed between neighboring rings. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large, complex, or flexible proteins that are difficult to crystallize. frontiersin.org Samples are flash-frozen in their near-native state, and thousands of 2D images of individual particles are averaged to reconstruct a 3D model. frontiersin.org The rapidly improving resolution of Cryo-EM makes it an increasingly vital tool for drug discovery, enabling the structural determination of challenging targets. frontiersin.org

Table 3: Crystallographic Data for Related Dichlorinated Benzamide Structures
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N-(2,4-Dichlorophenyl)benzamideNot specifiedNot specifiedAmide -NHCO- group forms a 33.0° dihedral angle with the benzoyl ring. Molecules are linked by N—H⋯O hydrogen bonds into infinite chains. nih.gov
2,4-Dichloro-N-p-tolyl-benzamideMonoclinicP2₁/cThe two aromatic rings are inclined at 37.92°. N—H⋯O hydrogen bonds link molecules into chains. nih.gov
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamideMonoclinicP2₁/cPhenyl ring plane makes a dihedral angle of 74.89° with the thiazole (B1198619) ring. Molecules form inversion dimers via N—H⋯N hydrogen bonds. Centroid–centroid distance of 3.59 Å indicates π–π interactions. nih.gov

Utility of this compound as a Chemical Precursor in Organic Synthesis

The molecular structure of this compound makes it a valuable intermediate or precursor for the synthesis of more complex molecules. Its utility stems from the presence of several reactive sites that can be selectively modified. The core structure consists of a stable benzamide linkage connecting two substituted phenyl rings.

The most versatile functional group for further elaboration is the formyl (aldehyde) group on the N-phenyl ring. Aldehydes are among the most useful functional groups in organic synthesis due to their wide range of possible transformations. Key reactions involving the formyl group include:

Oxidation: The formyl group can be easily oxidized to a carboxylic acid, providing a new site for amide or ester formation.

Reduction: Reduction of the aldehyde yields a primary alcohol (a benzyl (B1604629) alcohol derivative), which can be used in ether or ester synthesis.

Reductive Amination: This powerful reaction converts the aldehyde into a new C-N bond by reacting it with an amine in the presence of a reducing agent, allowing for the attachment of diverse amine-containing fragments.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols and new C-C bonds.

Wittig Reaction and Related Olefinations: The formyl group can be converted into an alkene with controlled geometry, enabling the extension of carbon chains and the synthesis of stilbene-like structures.

Condensation Reactions: The aldehyde can participate in aldol (B89426) or Knoevenagel condensations to form α,β-unsaturated systems.

The dichlorinated phenyl ring is relatively inert but can undergo nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further functionalized. The amide N-H bond can also be deprotonated and alkylated, although this is less common. This combination of a stable core and a highly versatile formyl group makes this compound a useful building block for creating libraries of diverse compounds for screening and lead optimization. nih.govmdpi.com

Future Perspectives in N Arylbenzamide Chemical Biology and Drug Discovery

Advancements in Synthetic Technologies for Complex Benzamide (B126) Structures

The future of N-arylbenzamide-based drug discovery is intrinsically linked to the innovation in synthetic organic chemistry. The development of more intricate and diverse benzamide structures, including those with specific stereochemistry and substitution patterns, is crucial for exploring a wider chemical space and identifying next-generation therapeutic agents.

Recent advancements have moved beyond traditional amidation reactions, focusing on more efficient and selective methods. For instance, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has emerged as a powerful tool for producing enantioenriched α-arylbenzamides. nih.gov This method utilizes a chiral bisimidazoline (BIm) ligand in combination with diethoxymethylsilane (B37029) and aryl halides to introduce aryl groups regioselectively, creating a new stereogenic center. nih.gov The use of neutral reagents and mild reaction conditions makes this approach highly valuable for accessing pharmacologically relevant motifs. nih.gov

Furthermore, developments in bond-forming strategies such as C-C, C-N, and C-H activation are providing new avenues for the synthesis of complex N-heterocycles that can be incorporated into N-arylbenzamide structures. dntb.gov.ua These methods offer the potential to accelerate modern chemical synthesis and facilitate the creation of novel molecular architectures. dntb.gov.ua

Synthetic AdvancementDescriptionPotential Impact on N-Arylbenzamide Synthesis
Nickel-Catalyzed Asymmetric Hydroarylation Enables the enantioselective synthesis of α-arylbenzamides from vinyl amides and aryl halides. nih.govAccess to chiral N-arylbenzamides with defined stereochemistry, potentially leading to improved target selectivity and reduced off-target effects.
C-H Activation Strategies Direct functionalization of C-H bonds to introduce new substituents onto the aryl rings of the benzamide scaffold. dntb.gov.uaMore efficient and atom-economical synthesis of complex derivatives, allowing for rapid exploration of structure-activity relationships.
Flow Chemistry Continuous manufacturing processes that can offer better control over reaction parameters, improved safety, and scalability.Facilitates the large-scale and reproducible synthesis of N-arylbenzamide drug candidates for preclinical and clinical studies.
Multi-component Reactions Combining three or more reactants in a single step to form a complex product, increasing synthetic efficiency. dntb.gov.uaRapid generation of diverse N-arylbenzamide libraries for high-throughput screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the design of N-arylbenzamides holds immense promise. accscience.com These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and even generate new molecular structures with desired characteristics. accscience.comnih.gov

Machine learning algorithms, such as support vector machines (SVM) and random forests, can be trained on existing libraries of N-arylbenzamides to build predictive models for their biological activity against specific targets. nih.govnih.gov For instance, ML models can be used to screen virtual libraries containing millions of compounds to identify those with a high probability of being active, thereby prioritizing synthetic efforts. innovationnewsnetwork.com This approach significantly accelerates the initial stages of drug discovery and reduces the associated costs. innovationnewsnetwork.com

Generative AI models represent a further leap, capable of designing novel N-arylbenzamide scaffolds from scratch that are optimized for specific biological targets and possess favorable drug-like properties. accscience.com By learning the underlying patterns in chemical space, these models can propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. accscience.com

AI/ML ApplicationDescriptionPotential Impact on N-Arylbenzamide Drug Discovery
Predictive Modeling (QSAR) Using algorithms to learn from existing data and predict the activity of new compounds. nih.govFaster identification of potent N-arylbenzamide candidates and a better understanding of the structural features that govern their activity.
Virtual Screening In silico screening of large compound libraries to identify potential hits. innovationnewsnetwork.comSignificant reduction in the time and cost of hit identification compared to traditional high-throughput screening.
De Novo Drug Design Generative models that create novel molecular structures with desired properties. accscience.comExploration of new chemical space and the design of highly optimized N-arylbenzamide drug candidates.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of compounds early in the discovery process. globalresearchonline.netImproved success rates in clinical trials by identifying and eliminating compounds with unfavorable properties at an early stage.

Exploration of Polypharmacological and Multi-targeted Ligands

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising strategy for developing more effective therapies. nih.gov The N-arylbenzamide scaffold is well-suited for the development of such multi-targeted ligands due to its chemical tractability, which allows for the incorporation of different pharmacophoric features.

For example, N-arylbenzamide derivatives have been explored as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for Parkinson's disease. nih.gov A key aspect of their development is ensuring selectivity across the human kinome to minimize off-target effects. nih.gov However, in other contexts, such as oncology, the ability of an N-arylbenzamide to inhibit multiple kinases involved in tumor growth and proliferation could be advantageous.

The future in this area will involve the rational design of N-arylbenzamides with precisely tailored polypharmacological profiles. This will require a deep understanding of the structural biology of the intended targets and the use of computational tools to predict the binding of a single molecule to multiple proteins.

N-Arylbenzamide Derivative ClassPrimary TargetPotential Secondary Target(s)Therapeutic Area
LRRK2 Inhibitors Leucine-rich repeat kinase 2 (LRRK2) nih.govOther kinases (selectivity is key)Parkinson's Disease
Kinase Inhibitors Specific oncogenic kinases (e.g., ABL, CDK9) scirp.orgOther related kinases in signaling pathwaysOncology
Hypothetical Multi-target Ligand A primary target in a neurological disorderA secondary target involved in inflammationNeurodegenerative Diseases with an inflammatory component

Development of Advanced In Vitro and In Silico Screening Platforms

The identification of promising N-arylbenzamide drug candidates relies on robust and efficient screening platforms. The future will see a greater integration of advanced in vitro and in silico methods to create a more predictive and streamlined drug discovery pipeline. nih.gov

In the realm of in vitro screening, the use of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and other complex cell-based assays is becoming more prevalent. nih.gov These models offer a more physiologically relevant system for assessing the efficacy and potential toxicity of N-arylbenzamide compounds compared to traditional immortalized cell lines.

In silico screening methods, powered by advances in computational chemistry and machine learning, are becoming increasingly sophisticated. nih.gov Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding of N-arylbenzamides to their target proteins at an atomic level. scirp.org These methods, when combined with pharmacophore modeling and virtual screening of large compound libraries, can significantly enhance the efficiency of hit identification and lead optimization. globalresearchonline.netscirp.org

The development of integrated in silico-in vitro pipelines will be crucial. nih.gov For example, computational models can be used to design more informative in vitro experiments, and the data from these experiments can then be used to refine and improve the predictive power of the in silico models in an iterative cycle. nih.gov

Screening PlatformDescriptionAdvantages for N-Arylbenzamide Discovery
High-Content Screening (HCS) Automated microscopy and image analysis to assess multiple cellular parameters simultaneously.Provides a more comprehensive understanding of the cellular effects of N-arylbenzamides beyond simple target engagement.
Human iPSC-based Assays Use of patient-derived cells to create more disease-relevant in vitro models. nih.govBetter prediction of clinical efficacy and potential for personalized medicine approaches.
Structure-Based Virtual Screening Docking of virtual compound libraries into the 3D structure of a biological target. globalresearchonline.netRational prioritization of compounds for synthesis and biological testing based on predicted binding affinity and mode.
Integrated In Silico-In Vitro Pipelines A synergistic approach where computational predictions guide experimental design and experimental data refines computational models. nih.govIncreased efficiency and success rate of the drug discovery process by focusing resources on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-N-(3-formylphenyl)benzamide?

  • Methodological Answer : The compound can be synthesized via sequential alkylation and benzoylation reactions. For example:

Alkylation : React 3-formylphenylamine with a halogenated reagent (e.g., 2,4-dichlorobenzoyl chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) .

Benzoylation : Introduce protective groups (e.g., Boc) for amine functionalities to avoid side reactions. Purify intermediates via silica gel chromatography .

Deprotection : Use HCl in dioxane to remove Boc groups, yielding the final product .

  • Key Considerations : Monitor reaction progress using TLC and optimize pH/temperature to enhance yield (typically 50–80% for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR (in d6-DMSO) to confirm substitution patterns and amide bond formation. Chlorine and formyl groups produce distinct deshielding effects .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm1^{-1}, formyl C=O at ~1700 cm1^{-1}) .
    • Data Table :
TechniqueKey Peaks/DataReference
1^1H NMRδ 8.5–9.5 ppm (formyl proton)
ESI-MSm/z 353.2 [M+H]+^+ (hypothetical)

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Analogous halogenated benzamides show activity against Trypanosoma brucei (parasitic kinases) and bacterial enzymes (e.g., DNA gyrase) .
  • Design Tips :

  • Use molecular docking to predict interactions with target proteins (e.g., homology modeling with PDB entries).
  • Validate via enzyme inhibition assays (e.g., IC50_{50} measurements) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data among halogenated benzamide derivatives?

  • Methodological Answer :

Systematic SAR Analysis : Synthesize derivatives with controlled substitutions (e.g., replacing Cl with F or varying formyl position) and compare bioactivity .

Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles from X-ray structures) with activity trends to identify steric/electronic drivers .

Control Experiments : Test compounds under identical assay conditions (pH, solvent) to isolate structural effects .

Q. What strategies optimize crystallization for X-ray structure determination of halogenated benzamides?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to promote slow crystal growth .
  • Temperature Gradients : Gradually cool saturated solutions from 40°C to 4°C to enhance crystal quality .
  • Software Tools : Refine data using SHELXL (for small molecules) or PHENIX (for twinned crystals) .
    • Case Study : 4-Chloro-N-(3-chlorophenyl)benzamide crystallized in monoclinic P21_1/c with R factor = 0.038 .

Q. How to design a structure-activity relationship (SAR) study targeting the formyl group’s role?

  • Methodological Answer :

Analog Synthesis : Prepare derivatives with formyl replaced by acetyl, hydroxyl, or hydrogen .

Assay Selection : Test against relevant targets (e.g., parasite viability assays for antiprotozoal activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.